molecular formula C23H22ClN5O4S B11494239 6-{[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

6-{[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B11494239
M. Wt: 500.0 g/mol
InChI Key: SLFCXUMWZCYUJY-UHFFFAOYSA-N
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Description

6-{[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a piperazine ring, and a quinoxaline core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps, including the formation of the quinoline and quinoxaline rings, followed by the introduction of the piperazine and sulfonyl groups. Common reagents used in these reactions include chloroquinoline, piperazine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different substituents replacing the original groups.

Scientific Research Applications

6-{[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s unique structure makes it useful in developing new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 6-{[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The quinoline and quinoxaline moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The piperazine ring may enhance the compound’s binding affinity and specificity, while the sulfonyl group can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Piperaquine tetraphosphate: An antimalarial agent with a similar quinoline structure.

    Chloroquine: Another antimalarial compound with a quinoline core.

    Mefloquine: A quinoline-based antimalarial drug.

Uniqueness

6-{[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to its combination of a quinoline moiety, a piperazine ring, and a quinoxaline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22ClN5O4S

Molecular Weight

500.0 g/mol

IUPAC Name

6-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl-1,4-dimethylquinoxaline-2,3-dione

InChI

InChI=1S/C23H22ClN5O4S/c1-26-20-6-4-16(14-21(20)27(2)23(31)22(26)30)34(32,33)29-11-9-28(10-12-29)19-7-8-25-18-13-15(24)3-5-17(18)19/h3-8,13-14H,9-12H2,1-2H3

InChI Key

SLFCXUMWZCYUJY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=C5C=CC(=CC5=NC=C4)Cl)N(C(=O)C1=O)C

Origin of Product

United States

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